

An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Dimethoxybenzophenone

Cat. No.: B077492

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2'-dimethoxybenzophenone**, a significant, though less common, isomer of the dimethoxybenzophenone family. While specific historical records detailing its initial discovery are scarce, its history is intrinsically linked to the development of foundational synthetic reactions in organic chemistry, namely the Friedel-Crafts acylation and the Grignard reaction. This document details the probable synthetic pathways, provides structured quantitative data, and outlines detailed experimental protocols for its preparation.

Introduction

2,2'-Dimethoxybenzophenone, with the chemical formula $C_{15}H_{14}O_3$, is an aromatic ketone characterized by a central carbonyl group bonded to two phenyl rings, each substituted with a methoxy group at the ortho position. Unlike its more commercially prevalent isomer, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6), which is widely used as a UV stabilizer, the applications of **2,2'-dimethoxybenzophenone** are less documented in mainstream literature. However, its synthesis and characterization are of significant interest to researchers in synthetic and medicinal chemistry.

Historical Context: A Tale of Foundational Reactions

A specific date or individual credited with the first synthesis of **2,2'-dimethoxybenzophenone** is not readily available in historical chemical literature. Its discovery is best understood within the broader context of the development of synthetic methodologies for aromatic ketones in the late 19th and early 20th centuries.

The two most probable routes for its initial synthesis would have been the Friedel-Crafts acylation and the Grignard reaction.

- **The Friedel-Crafts Reaction:** Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a revolutionary method for attaching acyl or alkyl groups to an aromatic ring using a Lewis acid catalyst. The acylation variant, which uses an acyl halide or anhydride, became a cornerstone for the synthesis of aromatic ketones. The synthesis of benzophenone itself can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride. It is highly probable that early explorations into the reactivity of substituted aromatic compounds led to the synthesis of various dimethoxybenzophenone isomers, including the 2,2'- configuration.
- **The Grignard Reaction:** Discovered by Victor Grignard around 1900, this reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group. This powerful carbon-carbon bond-forming reaction offered another versatile route to synthesize ketones. For **2,2'-dimethoxybenzophenone**, this would involve the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene with a methoxy-substituted benzoyl chloride.

While the exact historical moment of the first synthesis of **2,2'-dimethoxybenzophenone** remains elusive, its existence is a direct consequence of these two monumental discoveries in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **2,2'-dimethoxybenzophenone** is presented in the table below.

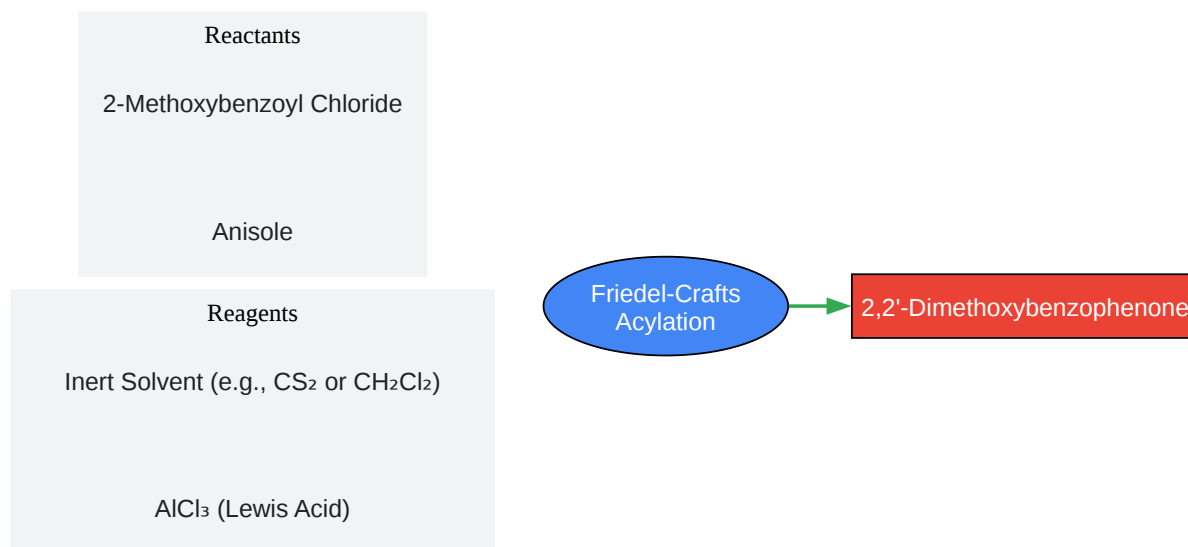
Property	Value	Reference
IUPAC Name	bis(2-methoxyphenyl)methanone	PubChem
Molecular Formula	C ₁₅ H ₁₄ O ₃	PubChem
Molecular Weight	242.27 g/mol	PubChem
CAS Number	13102-33-5	PubChem
Appearance	White to off-white crystalline powder	-
Melting Point	96-98 °C	-
Boiling Point	391.3 °C at 760 mmHg (predicted)	-
Solubility	Insoluble in water; soluble in organic solvents	-

Synthesis of 2,2'-Dimethoxybenzophenone

Two primary and plausible synthetic routes for **2,2'-dimethoxybenzophenone** are detailed below: Friedel-Crafts acylation and a Grignard reaction.

Friedel-Crafts Acylation of Anisole

This method involves the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).



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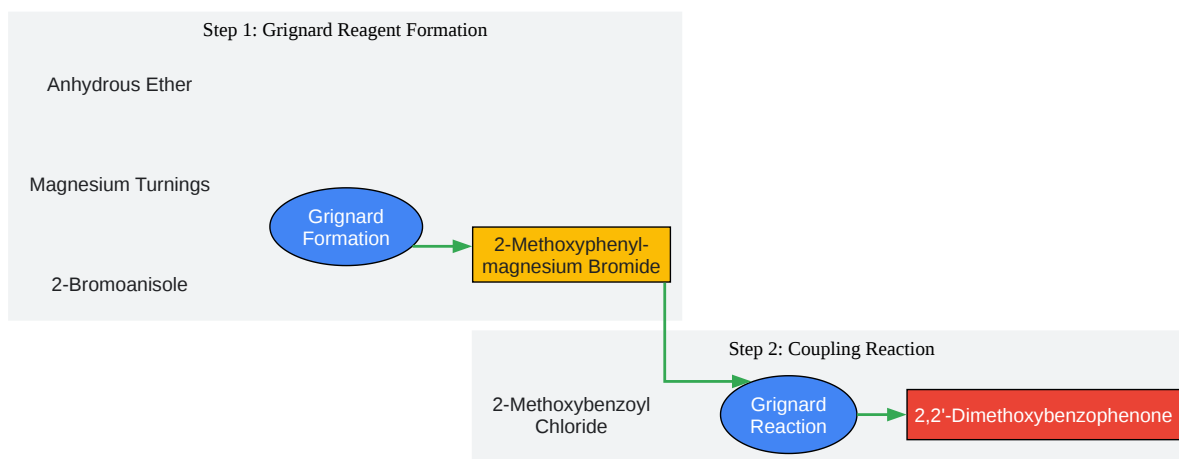
Caption: Friedel-Crafts acylation of anisole.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as carbon disulfide or dichloromethane.
- **Addition of Reactants:** A solution of 2-methoxybenzoyl chloride (1.0 eq) in the same inert solvent is added to the dropping funnel. The flask is cooled in an ice bath, and the 2-methoxybenzoyl chloride solution is added dropwise to the stirred suspension of aluminum chloride.
- **Acylation:** After the addition is complete, a solution of anisole (1.0 eq) in the inert solvent is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

- **Work-up:** The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure **2,2'-dimethoxybenzophenone**.

Grignard Reaction

This synthesis involves the preparation of a Grignard reagent from 2-bromoanisole, which then reacts with 2-methoxybenzoyl chloride.



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Caption: Grignard synthesis of **2,2'-dimethoxybenzophenone**.

- **Grignard Reagent Preparation:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Magnesium turnings (1.1 eq) are placed in the flask. A solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the 2-bromoanisole solution is added to the magnesium, and the reaction is initiated (gentle warming or addition of an iodine crystal may be necessary). Once the reaction starts, the remaining 2-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Acyl Chloride:** The Grignard reagent solution is cooled in an ice bath. A solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography as described for the Friedel-Crafts method.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2,2'-dimethoxybenzophenone**.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	m	4H	Aromatic Protons
~ 6.9 - 7.1	m	4H	Aromatic Protons
~ 3.8	s	6H	Methoxy Protons (-OCH ₃)

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~ 196	Carbonyl Carbon (C=O)
~ 157	Aromatic Carbon (C-OCH ₃)
~ 132	Aromatic Carbon (CH)
~ 130	Aromatic Carbon (C-C=O)
~ 121	Aromatic Carbon (CH)
~ 112	Aromatic Carbon (CH)
~ 56	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~ 3060	Aromatic C-H Stretch
~ 2960, 2840	Aliphatic C-H Stretch (CH ₃)
~ 1665	Carbonyl (C=O) Stretch
~ 1590, 1485, 1465	Aromatic C=C Stretch
~ 1245	Aryl-O-CH ₃ Stretch (asymmetric)
~ 1020	Aryl-O-CH ₃ Stretch (symmetric)
~ 755	Ortho-disubstituted C-H Bend

Mass Spectrometry

m/z	Assignment
242	[M] ⁺ (Molecular Ion)
135	[C ₇ H ₇ O ₂] ⁺ (Methoxyphenylcarbonyl fragment)
107	[C ₇ H ₇ O] ⁺ (Methoxyphenyl fragment)
77	[C ₆ H ₅] ⁺ (Phenyl fragment)

Conclusion

While the specific historical discovery of **2,2'-dimethoxybenzophenone** is not well-documented, its existence and synthesis are a direct result of the foundational principles of organic chemistry established by the Friedel-Crafts and Grignard reactions. The detailed synthetic protocols and comprehensive data provided in this guide offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development, enabling further exploration of this and related compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077492#discovery-and-history-of-2-2-dimethoxybenzophenone>]

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